molecular formula C9H19ClN2O B1402674 N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride CAS No. 1361113-52-1

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Cat. No. B1402674
M. Wt: 206.71 g/mol
InChI Key: CLTOQBYFVQFKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid, with a melting point of approximately 150 °C, and is soluble in water and alcohol. It is a derivative of piperidine, an organic compound found in a variety of plants and animals. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new therapeutic agents.

Scientific Research Applications

Antibacterial Activity

  • Antibacterial Potentials : N-substituted acetamide derivatives, closely related to N-[2-(piperidin-3-yl)ethyl]acetamide, have been synthesized and evaluated for their antibacterial potential. These compounds exhibited significant growth inhibitory effects against various bacterial strains such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus (Iqbal et al., 2017).

Enzyme Inhibition

  • Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition : A derivative of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride, identified as K-604, has been found to be a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1, which suggests its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activities

  • Antimicrobial Screening : Various compounds structurally related to N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride have been synthesized and screened for antimicrobial activities. These studies have found moderate to significant activities against microbes like Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Ovonramwen et al., 2019).

Nano-materials and Catalysis

  • Nano-material Synthesis : Research has been conducted on the synthesis of nano-materials using piperidine derivatives, which are structurally similar to N-[2-(piperidin-3-yl)ethyl]acetamide. These nano-materials have shown efficiency in various chemical reactions, demonstrating the versatility of piperidine derivatives in material science (Mokhtary & Torabi, 2017).

Pharmaceutical Applications

  • Memory Enhancement : Studies on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a compound similar to N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride, have shown potential effects on enhancing memory ability in mice, indicating its potential application in neurological disorders (Li Ming-zhu, 2008).

Enzyme Activity Studies

  • Enzyme Inhibitory Activities : Derivatives of N-[2-(piperidin-3-yl)ethyl]acetamide have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These studies have highlighted the potential of these compounds in the treatment of conditions like Alzheimer's disease (Khalid et al., 2014).

properties

IUPAC Name

N-(2-piperidin-3-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOQBYFVQFKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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